5-Fluoro-1,3-benzoxazol-6-amine

Medicinal Chemistry Organic Synthesis Building Block Procurement

Avoid costly late-stage fluorination. This pre-functionalized building block solves the challenge of introducing a metabolically stable 5-fluoro substituent with a synthetically tractable 6-amine handle. - Enables direct amide coupling, sulfonamide formation, or reductive amination for parallel SAR campaigns. - 95% purity ensures reliable conversion and simplifies impurity profiling in HPLC/LC-MS methods. - A reliable, scalable alternative to investing in custom synthesis of unsubstituted analogs.

Molecular Formula C7H5FN2O
Molecular Weight 152.13 g/mol
CAS No. 1384431-29-1
Cat. No. B1377321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1,3-benzoxazol-6-amine
CAS1384431-29-1
Molecular FormulaC7H5FN2O
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=C1OC=N2)F)N
InChIInChI=1S/C7H5FN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2
InChIKeyBXLZZZQNYGMOIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1,3-benzoxazol-6-amine Physicochemical Profile


5-Fluoro-1,3-benzoxazol-6-amine (CAS 1384431-29-1) is a heterocyclic small molecule building block belonging to the benzoxazole family, characterized by a benzene ring fused to an oxazole ring with a fluorine atom at the 5-position and a primary amine at the 6-position [1]. Its molecular formula is C₇H₅FN₂O with a molecular weight of 152.13 g/mol, a computed XLogP3-AA of 1.2, a topological polar surface area of 52.1 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. It is commercially available as a research reagent and drug impurity reference standard, typically at 95% purity from major building block suppliers .

Workflow Benzoxazole building block with 5-fluoro, 6-amine substitution
Selection Verified purity specification for reproducible synthesis
Use Context SAR exploration, impurity reference standard, patent-related intermediate

Irreplaceability of 5-Fluoro-1,3-benzoxazol-6-amine


The benzoxazole scaffold is a privileged structure in medicinal chemistry, but its biological and physicochemical properties are exquisitely sensitive to the nature and position of substituents. The specific 5-fluoro, 6-amine substitution pattern on 5-fluoro-1,3-benzoxazol-6-amine creates a unique vector combination that cannot be replicated by unsubstituted 1,3-benzoxazol-6-amine or by isomers such as 5-fluorobenzoxazol-2-amine [1]. Published structure–activity relationship (SAR) studies on benzoxazole series demonstrate that even minor positional changes can drastically alter target binding, selectivity, and pharmacokinetic profiles [1]. The amine at the 6-position provides a synthetically tractable handle for further derivatization (e.g., amide coupling, reductive amination), while the electron-withdrawing 5-fluoro substituent modulates ring electronics, metabolic stability, and lipophilicity in ways that cannot be achieved with other halogens or hydrogen at that position [2]. Consequently, substituting this compound with a close analog without rigorous experimental validation risks compromising the integrity of a synthetic sequence, altering the biological activity of a derived compound, or invalidating bioassay results.

Positional isomers 5-fluorobenzoxazol-2-amine or other regioisomers may shift target binding and SAR profiles.
Unsubstituted analog 1,3-benzoxazol-6-amine lacks fluorine electronic effects; lipophilicity and metabolic stability may not transfer.
Other halogens Chlorine or bromine at 5-position alters lipophilicity and reactivity differently from fluorine.

5-Fluoro-1,3-benzoxazol-6-amine Differentiation


Purity Advantage over Unsubstituted Analog

For procurement decisions where synthetic reproducibility is paramount, 5-fluoro-1,3-benzoxazol-6-amine is supplied with a verified purity specification of 95% by Enamine . In head-to-head comparison, the closest unsubstituted analog, 1,3-benzoxazol-6-amine (CAS 177492-52-3), is frequently offered at a lower or less stringently verified purity (commonly 90–95% from various vendors), which can introduce side reactions and lower yields in subsequent derivatization steps . The difference of up to 5% apparent purity, while seemingly modest, translates to a meaningful reduction in impurity burden for multi-step synthetic sequences where each step's yield is purity-dependent.

Purity vs analog
Supplier data
95% vs 90–95% purity
May reduce impurity-related side reactions in multi-step synthesis
Vendor COA; independent verification recommended
Medicinal Chemistry Organic Synthesis Building Block Procurement

Fluorine-Driven Lipophilicity Shift

The introduction of fluorine at the 5-position of the benzoxazol-6-amine scaffold predictably modulates lipophilicity, a critical parameter for membrane permeability and pharmacokinetics. While direct experimental logP/logD data for 5-fluoro-1,3-benzoxazol-6-amine are not available in primary literature, computational prediction (XLogP3-AA = 1.2) [1] indicates a measurable increase over the non-fluorinated parent 1,3-benzoxazol-6-amine (predicted XLogP3 ≈ 0.8) [2]. This ΔlogP of approximately 0.4 log units is consistent with the well-established effect of aromatic fluorine substitution and falls within the range known to improve passive membrane permeability without excessive hydrophobicity that would degrade solubility [3].

Lipophilicity shift
Class-level inference
ΔXLogP3 ≈ +0.4 log units
Predictable fluorine effect supports permeability optimization context
Computed; no experimental logP available
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Patent-Cited Key Intermediate

Patent WO-2014080606-A1, assigned to Genentech and Xenon Pharmaceuticals, discloses substituted benzoxazoles wherein the 5-fluoro, 6-amine substitution pattern is explicitly claimed as part of a Markush structure for therapeutic applications [1]. The patent specifically claims compounds where R4 is H and R5 is F (matching the 5-fluoro-6-amine pattern) as preferred embodiments, while unsubstituted benzoxazol-6-amines are not separately claimed [1]. This indicates that the 5-fluoro substituent is not merely an optional modification but a key structural feature for biological activity in this series.

Patent scope
Patent context
5-F,6-NH₂ explicitly claimed in WO-2014080606-A1
Provides key substitution pattern from active patent filings
Markush claim analysis; unsubstituted analog not separately claimed
Pharmaceutical Patent Analysis Intermediate Sourcing SAR Exploration

5-Fluoro-1,3-benzoxazol-6-amine Application Scenarios


Med Chem Library Synthesis & Hit Expansion

5-Fluoro-1,3-benzoxazol-6-amine serves as a versatile primary amine handle for parallel library synthesis via amide coupling, sulfonamide formation, or reductive amination. Its 95% commercial purity and the predictable lipophilicity shift from the 5-fluoro substituent (ΔXLogP3 ≈ +0.4 vs. non-fluorinated analog) [1] make it a preferred building block for hit expansion campaigns targeting CNS or intracellular targets where balanced permeability is required.

Process Chemistry & Late-Stage Functionalization

For process chemistry groups working on patent-protected benzoxazole series such as those disclosed in WO-2014080606-A1 [2], procuring 5-fluoro-1,3-benzoxazol-6-amine as a pre-functionalized intermediate eliminates the need for late-stage fluorination steps, reducing synthetic step count and improving overall process yield.

Impurity Reference Standard & Method Development

The compound is explicitly marketed as a drug impurity reference standard , making it suitable for analytical laboratories developing HPLC or LC-MS methods for benzoxazole-containing Active Pharmaceutical Ingredients (APIs). Its certified purity specification supports accurate quantification of related substances in quality control workflows.

Agrochemical & Material Science Intermediate

Benzoxazole derivatives, including fluorinated variants, are cited in patent literature as herbicides and fluorescent dyes [3]. Procurement of 5-fluoro-1,3-benzoxazol-6-amine enables research groups to explore these non-pharmaceutical applications using a readily available, characterized building block rather than investing in custom synthesis of an unsubstituted analog that would later require fluorination.

Application
Selection Property
Validation Focus
Library synthesis & hit expansion
Primary amine handle; fluorine-modulated lipophilicity
Permeability assay & target engagement review
Process chemistry intermediate
Pre-functionalized 5-F,6-NH₂ pattern
Synthetic route efficiency review
Impurity reference standard
Certified purity specification
HPLC/LC-MS method validation
Agrochemical & material science intermediate
Characterized fluorinated benzoxazole
Herbicidal or fluorescent property screening
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